

Application Note & Synthesis Protocol: 2-(Thiophen-2-yl)quinoline-8-carboxamide

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)quinoline-8-carboxamide

CAS No.: 655222-67-6

Cat. No.: B11860143

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For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline-Carboxamide Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.^{[1][2]} Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.^{[2][3][4][5][6]} The incorporation of a carboxamide functional group at various positions on the quinoline nucleus has been shown to be a fruitful strategy for enhancing the pharmacological potency of these compounds.^{[3][4]} This application note provides a detailed, research-grade protocol for the synthesis of **2-(Thiophen-2-yl)quinoline-8-carboxamide**, a molecule of interest for further investigation in drug discovery programs. The presence of the thiophene moiety introduces additional structural features that can influence the compound's biological activity and pharmacokinetic properties.^{[7][8]}

This guide is designed to provide a comprehensive, step-by-step methodology, underpinned by established chemical principles, to enable researchers to synthesize this target compound with a high degree of confidence and purity.

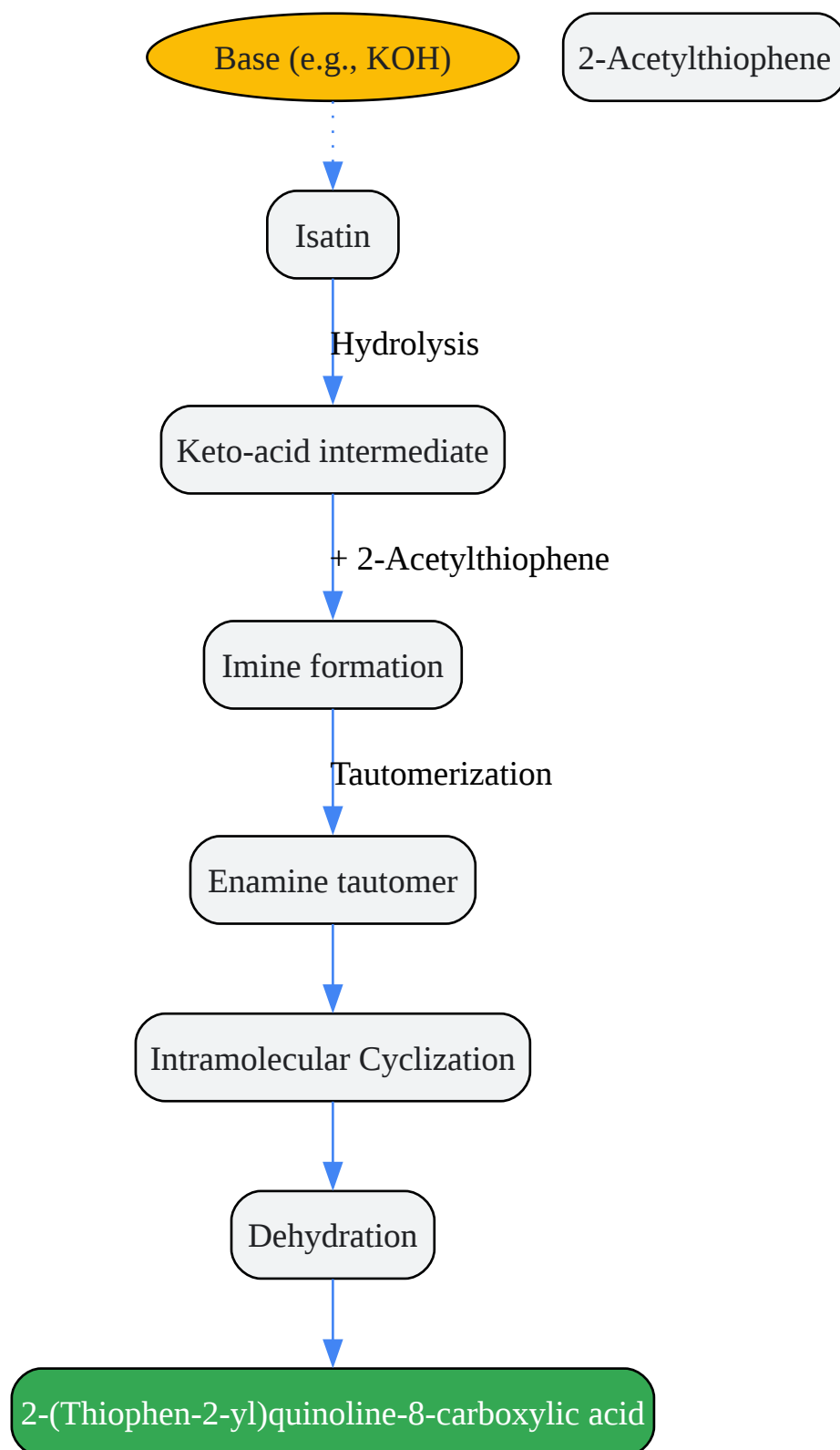
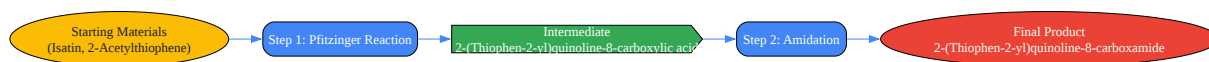
Synthetic Strategy: A Two-Step Approach

The synthesis of **2-(Thiophen-2-yl)quinoline-8-carboxamide** is most efficiently approached through a two-step sequence:

- **Formation of the Quinoline Core:** Synthesis of the intermediate, 2-(Thiophen-2-yl)quinoline-8-carboxylic acid, via the Pfitzinger quinoline synthesis. This classic reaction involves the condensation of isatin with a carbonyl compound containing an α -methylene group, in this case, 2-acetylthiophene, in the presence of a strong base.^{[9][10][11]}
- **Amidation of the Carboxylic Acid:** Conversion of the 2-(Thiophen-2-yl)quinoline-8-carboxylic acid intermediate to the final product, **2-(Thiophen-2-yl)quinoline-8-carboxamide**. This will be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with ammonia.^{[12][13]}

This strategic pathway was chosen for its reliability, use of readily available starting materials, and the high yields often associated with these classical organic transformations.

Visualizing the Synthesis Overall Synthetic Workflow



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Caption: Simplified mechanism of the Pfitzinger reaction for the formation of the quinoline core.

[11]

Experimental Protocols

Part 1: Synthesis of 2-(Thiophen-2-yl)quinoline-8-carboxylic acid

Materials and Reagents:

Reagent	Formula	MW (g/mol)	Amount	Moles
Isatin	C ₈ H ₅ NO ₂	147.13	1.47 g	0.01
2-Acetylthiophene	C ₆ H ₆ OS	126.18	1.26 g	0.01
Potassium Hydroxide	KOH	56.11	1.68 g	0.03
Ethanol	C ₂ H ₅ OH	46.07	50 mL	-
Hydrochloric Acid	HCl	36.46	(conc.)	As needed
Water	H ₂ O	18.02	-	-

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.68 g (0.03 mol) of potassium hydroxide in 50 mL of ethanol.
- **Addition of Reactants:** To the ethanolic KOH solution, add 1.47 g (0.01 mol) of isatin and 1.26 g (0.01 mol) of 2-acetylthiophene.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the ethanol under reduced pressure using a rotary evaporator.
- **Dissolution and Filtration:** Dissolve the resulting residue in approximately 100 mL of warm water. Filter the solution to remove any insoluble impurities.
- **Precipitation:** Cool the filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the solid in a vacuum oven. The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure 2-(Thiophen-2-yl)quinoline-8-carboxylic acid.

Part 2: Synthesis of 2-(Thiophen-2-yl)quinoline-8-carboxamide

Materials and Reagents:

Reagent	Formula	MW (g/mol)	Amount	Moles
2-(Thiophen-2-yl)quinoline-8-carboxylic acid	C ₁₄ H ₉ NO ₂ S	267.30	2.67 g	0.01
Thionyl Chloride	SOCl ₂	118.97	2.2 mL	0.03
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	50 mL	-
Ammonia	NH ₃	17.03	(aq. soln.)	Excess
Sodium Bicarbonate	NaHCO ₃	84.01	(sat. soln.)	As needed
Water	H ₂ O	18.02	-	-

Procedure:

- **Formation of the Acid Chloride:** In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2.67 g (0.01 mol) of 2-(Thiophen-2-yl)quinoline-8-carboxylic acid in 50 mL of dry dichloromethane.
- **Addition of Thionyl Chloride:** Slowly add 2.2 mL (0.03 mol) of thionyl chloride to the suspension at room temperature.
- **Reflux:** Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the acid chloride is formed.
- **Removal of Excess Reagent:** After the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
- **Amidation:** Dissolve the crude acid chloride in 50 mL of dry dichloromethane and cool the solution in an ice bath.
- **Addition of Ammonia:** Slowly add an excess of concentrated aqueous ammonia solution to the cooled acid chloride solution with vigorous stirring. A precipitate will form.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- **Work-up:** Add 50 mL of water to the reaction mixture. Separate the organic layer.
- **Washing:** Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **2-(Thiophen-2-yl)quinoline-8-carboxamide**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and the absence of impurities.
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide, N-H stretch).
- Melting Point Analysis: To assess the purity of the final product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The Pfitzinger reaction is a cornerstone of quinoline synthesis, and the conversion of carboxylic acids to amides via acid chlorides is a fundamental and high-yielding process in organic chemistry. [9][11][12] The success of each step can be readily monitored by TLC, and the purity of the intermediates and the final product can be rigorously assessed by the analytical methods outlined above. This ensures a self-validating system where the successful synthesis of the intermediate provides a reliable starting point for the subsequent amidation step.

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